![molecular formula C28H26N2O4 B2930680 Ethyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114648-66-6](/img/structure/B2930680.png)
Ethyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
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Overview
Description
Compounds like this one typically belong to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the quinoline ring and the introduction of various functional groups . The exact synthesis pathway would depend on the specific starting materials and the desired functional groups in the final product .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and the arrangement of the atoms .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on the specific functional groups present in the molecule. For example, the presence of an amino group can enable reactions with acids and the formation of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Characterization
Ethyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate and related compounds have been synthesized and characterized, demonstrating potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines with potential antimicrobial properties, showing their effectiveness against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).
Regioselective Synthesis
In the realm of organic synthesis, the molecule has been a subject of study for its regioselective properties. Atia et al. (2017) reported on the synthesis of new Luotonin A derivatives, demonstrating selectivity in reactions involving ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (Atia et al., 2017).
Facile One-Pot Synthesis
The compound has also been used in the development of efficient synthetic routes. Wang, Boschelli, Johnson, and Honores (2004) developed a facile one-pot synthesis of 3-aminoquinolines, showcasing the utility of ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate in preparing key intermediates (Wang, Boschelli, Johnson, & Honores, 2004).
Potential Anticancer Applications
Facchinetti et al. (2015) synthesized novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as potential anticancer agents, although they found no significant activity against various cancer cells at tested concentrations (Facchinetti et al., 2015).
Polymer Synthesis and Bioimmunological Efficiency
Kronek et al. (2010) explored the synthesis of novel amphiphilic copolymers using related compounds, aiming to create water-soluble polymer material with free amino groups for the attachment of proteins and polysaccharides, which could have potential applications in drug delivery and bioimmunology (Kronek et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-(3-ethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-3-19-9-8-12-22(15-19)29-27(31)18-34-26-17-25(20-10-6-5-7-11-20)30-24-14-13-21(16-23(24)26)28(32)33-4-2/h5-17H,3-4,18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSQYPFGCDEMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)C(=O)OCC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-ethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate |
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